Sandostatine
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEJFZYLWPSJOV-XJQYZYIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H70N10O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83150-76-9 (Parent) | |
| Record name | Octreotide acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079517014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601027489 | |
| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, acetate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79517-01-4, 760176-26-9 | |
| Record name | Octreotide acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079517014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, acetate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2.fwdarw.7)-disulfide, acetate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Pharmacodynamics of Sandostatine
Somatostatin (B550006) Receptor (SSTR) Family: Classification and Distribution in Experimental Systems
The somatostatin receptor (SSTR) family comprises five distinct receptor subtypes, designated SSTR1 through SSTR5. These receptors are integral membrane proteins belonging to the heptahelical GPCR superfamily, regulating a broad spectrum of physiological processes.
The five SSTR subtypes share a significant degree of structural similarity, with sequence identities ranging from 39% to 57% among them, and approximately 100 residues are strictly conserved across all subtypes nih.gov. Based on their structural and pharmacological properties, the SSTR family can be broadly classified into two groups: Group 1, comprising SSTR2, SSTR3, and SSTR5, and Group 2, consisting of SSTR1 and SSTR4 imrpress.combiorxiv.org.
Structural divergence exists between the subtypes, influencing their ligand-binding characteristics. For instance, the sequence identity between human and rat SSTR1 is 97%, while SSTR5 shows 81% identity, indicating greater divergence in the latter nih.gov. SSTR2 exhibits 92% human-rat sequence identity, SSTR3 86%, and SSTR4 89% nih.gov. SSTR3 is composed of 418 amino acids and shows homology to SSTR1 (62%), SSTR2 (64%), and SSTR4 (58%) ptbioch.edu.pl. Human SSTR4 consists of 388 amino acids, with homology to SSTR1 (75%), SSTR2 (66%), and SSTR3 (67%) ptbioch.edu.pl. SSTR5 encodes a protein of 383 amino acids, exhibiting 56-67% homology to other subtypes ptbioch.edu.pl. Notably, the SSTR2 gene can produce two splice variants, SSTR2A and SSTR2B, though SSTR2B is largely unexpressed in humans nih.govmdpi.com.
SSTR subtypes display a heterogeneous expression pattern across different tissues and cell lines, which is critical for understanding their functional roles in experimental models. In normal human tissues, SSTRs are widely distributed, with varying levels of expression in the brain, gastrointestinal tract, pancreas, kidney, and spleen nih.govnih.gov. Immune cells also express SSTRs mdpi.com.
In experimental tumor models, SSTR expression is often altered. Neuroendocrine neoplasms (NENs) frequently overexpress SSTR2, making it a primary target for diagnostic and therapeutic agents mdpi.commdpi.com. Studies using animal models and cell lines have revealed specific expression profiles:
Pituitary: The pituitary gland expresses SSTR1, SSTR2, and SSTR5. Pituitary adenoma cell cultures have been shown to express SSTR1, SSTR2, SSTR3, and SSTR5 jci.org.
Pancreatic Islets: In rodent pancreatic islets, SSTR1 and SSTR5 are found in insulin-secreting beta-cells, SSTR2 in glucagon-secreting alpha-cells, while SSTR3 and SSTR4 are poorly expressed imrpress.com.
Thyroid: Normal thyroid tissue expresses SSTR3 and SSTR5 mRNAs, with only faint expression of SSTR1 and SSTR2 oup.com.
Neuroblastoma: Neuroblastic tumors frequently express SSTR1 and/or SSTR2 researchgate.net. SSTR2 expression levels in neuroblastoma xenograft models correlate with the uptake of radiolabeled somatostatin analogs and therapeutic efficacy nih.gov.
Cell Lines: Expression levels can differ between cell line monolayers and their corresponding xenografts in animal models oup.com. For example, SSTR2 mRNA expression in neuroblastoma cell lines shows variability, with some lines exhibiting high SSTR2 protein expression, while others show low levels nih.gov.
Ligand-Receptor Binding Kinetics and Selectivity
The interaction of Sandostatine with SSTRs is defined by its binding kinetics, characterized by affinity and selectivity for specific receptor subtypes.
This compound (octreotide) is a peptide agonist that demonstrates a clear preference for certain SSTR subtypes. It binds to SSTR2, SSTR3, and SSTR5, with significantly lower affinity for SSTR1 and SSTR4 biorxiv.orgrndsystems.com. Quantitative data from studies using cloned human somatostatin receptors highlight this selectivity:
| SSTR Subtype | Binding Affinity (Kd/IC50) |
| SSTR1 | 290 - 1140 nM |
| SSTR2 | 0.4 - 2.1 nM |
| SSTR3 | 4.4 - 34.5 nM |
| SSTR4 | > 1000 nM |
| SSTR5 | 5.6 - 32 nM |
Data compiled from rndsystems.com. Values represent the range of reported dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50).
These values indicate that this compound exhibits high affinity for SSTR2 and moderate to high affinity for SSTR5, while its affinity for SSTR1, SSTR3, and particularly SSTR4 is considerably lower biorxiv.orgrndsystems.com. Specifically, this compound binds to human SSTR2 with an apparent dissociation constant of 0.01 nM and exhibits at least 3,000-fold selectivity against other somatostatin receptors pnas.org. This preferential binding profile is crucial for its therapeutic and diagnostic applications. In contrast, natural somatostatin (SST-14) binds with high affinity to all five SSTR subtypes nih.gov.
The interaction between this compound and its target SSTRs is mediated by specific amino acid residues within the receptor's binding pocket, which is formed by transmembrane helices (TMs) and extracellular loops (ECLs) nih.gov. The core Trp8-Lys9 (W-K) dipeptide motif of somatostatin analogs is recognized as a key element for high-affinity binding and stabilization of the receptor's lower binding pocket researchgate.net.
In SSTR2, specific residues have been identified as crucial for ligand binding through hydrogen bonding and hydrophobic interactions. These include Asp89, Phe92, Gln102, Ala104, Asp122, Asn125, Gln126, Ile209, Thr212, Gly216, Phe265, Trp269, Phe272, Tyr273, Asn276, Lys291, Val298, Thr301, Tyr302, Asn304, and Ser305 researchgate.net. For instance, Lys9 of this compound interacts with Asp122 (forming a salt bridge) and Tyr302 (via a hydrogen bond) in SSTR2, while Trp8 is situated within a hydrophobic pocket formed by Phe208 and Phe272 mdpi.com.
Residues such as Gln102 in SSTR2, which is conserved in SSTR3 and SSTR5 but replaced by serine in SSTR1 and SSTR4, play a significant role in determining ligand selectivity biorxiv.org. Similarly, specific residues in the extracellular loops contribute to subtype selectivity by influencing ligand coordination biorxiv.org. For SSTR4, mutations in key residues within the binding pocket have been shown to significantly reduce ligand potency, underscoring their importance biorxiv.org.
Upon binding to SSTRs, this compound initiates intracellular signaling cascades, primarily through coupling to inhibitory G proteins (Gi/o) mdpi.com. This coupling leads to the inhibition of adenylyl cyclase (AC), a decrease in cyclic adenosine (B11128) monophosphate (cAMP) production, and modulation of ion channel activity mdpi.comnih.gov. SSTR2 and SSTR5 can also signal through Gq/11 proteins, although smaller ligands like this compound tend to preferentially activate the Gi/o pathway researchgate.net.
This compound's signaling can exhibit characteristics of biased agonism, where a ligand preferentially activates certain signaling pathways over others. While this compound potently inhibits cAMP accumulation (a Gi/o-mediated effect), it can antagonize other signaling events, such as somatostatin-stimulated intracellular calcium accumulation and ERK phosphorylation, which can be mediated by Gi/o or Gq/11 pathways depending on the receptor subtype and cellular context researchgate.netnih.gov. This differential activation of signaling pathways contributes to the distinct cellular responses observed with this compound.
Furthermore, SSTR activation can lead to receptor desensitization, internalization, and degradation, processes that regulate receptor responsiveness nih.gov. SSTRs can also form heterodimers with other SSTR subtypes or different GPCRs, which can alter their signaling and trafficking properties imrpress.com. For example, SSTR2 can dimerize with SSTR3, influencing desensitization and internalization imrpress.com. The contribution of extracellular loops to ligand recognition and subsequent conformational changes also plays a role in subtype selectivity and signaling outcomes biorxiv.org.
Post-Receptor Signaling Transduction Pathways
Mitogen-Activated Protein Kinase (MAPK) Pathways: Regulation by this compound
JNK and p38 MAPK Pathway Involvement
Activation of somatostatin receptors by this compound can lead to the modulation of mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways mdpi.comlinkgroup.hu. Studies have indicated that activation of these stress-activated kinases can be involved in the induction of apoptosis in various cancer cell lines linkgroup.hunih.gov. For instance, a somatostatin analog, TT-232, was shown to induce a sustained activation of JNK and p38 MAPK in A431 cells, correlating with the induction of programmed cell death linkgroup.hu. Similarly, research on an octreotide-paclitaxel conjugate demonstrated that inhibition of the p38 MAPK signaling pathway led to increased apoptosis in drug-resistant ovarian cancer cells nih.govnih.gov. Furthermore, somatostatin has been shown to stimulate intestinal Na+ absorption by increasing NHE8 expression through the SSTR2-p38 MAPK pathway physiology.org.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation
This compound significantly influences the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism aacrjournals.orgnih.govbioscientifica.comaacrjournals.orgtandfonline.comoncotarget.comoup.comthno.org. In pituitary tumor cells, this compound has been shown to exert its antiproliferative action by inhibiting the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and its downstream targets, such as PDK1 and GSK3β aacrjournals.org. This inhibition is associated with the induction of the tumor suppressor gene Zac1 and cell cycle arrest aacrjournals.org. Octreotide (B344500) has also been reported to inhibit the PI3K/Akt pathway in other contexts, such as in hepatic stellate cells, where it alleviated liver fibrosis by modulating this pathway and the Bcl-2/Bax balance nih.gov. Moreover, octreotide has been shown to activate autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway, thereby alleviating lung epithelial cell injury tandfonline.com. In neuroendocrine tumors, the PI3K/Akt/mTOR pathway is frequently activated and plays a role in tumor progression; octreotide's ability to inhibit Akt phosphorylation theoretically enhances the antitumor activity of other agents targeting this pathway bioscientifica.comoup.comnih.gov. Studies also suggest that TGF-β1 can enhance the antiproliferative and antisecretory effects of octreotide by downregulating pERK1/2 and pAkt signaling nih.govfrontiersin.org.
Intracellular Consequences of SSTR Activation by this compound
Activation of somatostatin receptors (SSTRs) by this compound elicits a cascade of intracellular events that ultimately influence cell behavior and function.
Regulation of Gene Expression and Protein Synthesis
This compound has been shown to induce significant changes in gene expression and protein synthesis in various cell lines. Notably, long-term treatment with octreotide in neuroendocrine tumor cells led to the upregulation of several novel genes, including annexin (B1180172) A1 (ANXA1), rho GTPase-activating protein 18 (ARHGAP18), epithelial membrane protein 1 (EMP1), growth/differentiation factor 15 (GDF15), TGF-beta type II receptor (TGFBR2), and tumor necrosis factor (ligand) superfamily member 15 (TNFSF15) nih.govdiva-portal.orgscite.ai. These genes were found to be expressed at both transcript and protein levels in tumor tissues, suggesting a role in this compound's mechanism of action nih.govdiva-portal.org. ARHGAP18, in particular, has been linked to tumor suppressor roles and its progressive increase with octreotide treatment in neuroendocrine tumors suggests a potential mechanism for disease control researchgate.netresearchgate.net. Furthermore, this compound has been shown to induce the expression of the tumor suppressor gene Zac1, which is critical for cell cycle arrest and apoptosis aacrjournals.org.
Impact on Cell Proliferation and Apoptosis in in vitro Models
This compound demonstrates a significant impact on cell proliferation and apoptosis in various in vitro models, primarily exhibiting antiproliferative and pro-apoptotic effects. Studies have shown that this compound can inhibit the proliferation of hepatocellular carcinoma (HCC) cells, as well as hepatoma cells mednexus.orgnih.govamegroups.cn. The antiproliferative effect is often dose-dependent, with an optimal range observed between 10-9 to 10-8 mol/L, while higher concentrations may lead to a loss of this inhibitory effect touchoncology.com. This compound has also been shown to induce apoptosis in HCC cell lines, with mechanisms potentially involving caspase activation and both receptor-mediated and mitochondrial apoptotic pathways nih.govamegroups.cn. In human hepatoma cells, octreotide treatment led to nuclear chromatin condensation, fragmentation, cell shrinkage, and the formation of apoptotic bodies, with a positive correlation between octreotide concentration and apoptotic rate mednexus.org. Furthermore, this compound has been observed to induce apoptosis in pancreatic cancer xenografts after short-term treatment iiarjournals.org. The drug has also demonstrated antiproliferative and pro-apoptotic effects in neuroendocrine tumor cells and ovarian cancer cells nih.govnih.govscite.aiplos.orgresearchgate.net.
Modulation of Secretory Processes at the Cellular Level
At the cellular level, this compound's primary action is the inhibition of the secretion of various hormones and peptides. It mimics the action of natural somatostatin by binding to SSTRs, which are coupled to Gi proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a reduction in the availability of intracellular calcium ions, thereby inhibiting exocytosis and hormone release derangedphysiology.com. This compound is particularly effective in suppressing the secretion of growth hormone (GH), glucagon (B607659), insulin (B600854), gastrin, vasoactive intestinal peptide (VIP), serotonin (B10506), and thyroid-stimulating hormone (TSH) derangedphysiology.comnovartis.comfda.gov. This modulation of secretory processes is fundamental to its therapeutic applications in conditions characterized by hormone overproduction, such as acromegaly and neuroendocrine tumors derangedphysiology.compatsnap.com. In parietal cells, this compound, acting via the SSTR2 receptor, significantly inhibits histamine-stimulated acid secretion nih.gov.
Compound Names Mentioned:
| Compound Name |
|---|
| This compound |
| Octreotide |
| Somatostatin |
| Lanreotide (B11836) |
| Pasireotide (B1678482) |
| TT-232 |
| BIM-23A760 |
| SOM230 |
Influence on Cell Migration and Invasion in Experimental Metastasis Models
The capacity of cancer cells to migrate and invade surrounding tissues is a critical determinant of metastasis, a process responsible for the majority of cancer-related mortality osc.edu. Sandostatin, also known as octreotide, a synthetic analog of somatostatin, has demonstrated inhibitory effects on cell migration and invasion in various experimental models. These studies provide insight into its potential role in modulating metastatic processes.
Hepatocellular Carcinoma (HCC) Models
Research investigating the impact of octreotide on hepatocellular carcinoma (HCC) cell lines, specifically HepG2 and SK-Hep-1, has revealed significant effects on cellular motility and invasiveness karger.comnih.gov. In vitro studies utilizing transwell migration and invasion assays, as well as wound-healing assays, showed that octreotide treatment, particularly at a concentration of 10 µg/ml, led to a marked reduction in the migratory and invasive capabilities of these cancer cells compared to untreated controls karger.com. The wound-healing assay further indicated a slower rate of cell migration in octreotide-treated groups karger.com.
Further investigation in in vivo models, where SK-Hep-1 cells were implanted in nude mice, demonstrated a substantial inhibition of pulmonary metastasis in mice treated with octreotide. Specifically, a significant proportion of the octreotide-treated group (4 out of 6 mice) showed no observable cancer cell metastasis, whereas all mice in the control group exhibited pulmonary metastasis karger.comnih.gov. These findings suggest that octreotide may interfere with key steps of the metastatic cascade. Mechanistically, octreotide's effects in HCC models are hypothesized to involve the upregulation of proteins such as PEBP1, TIMP-2, and E-cadherin, while simultaneously downregulating MMP-2 and Twist, thereby hindering cell invasion and metastasis karger.comnih.gov.
Follicular Thyroid Cancer (FTC) Models
Studies employing follicular thyroid cancer (FTC) cell lines (FTC133, FTC236, and FTC238) have also explored the influence of octreotide on cell invasion oup.com. These investigations revealed a dose-dependent biphasic effect of octreotide on FTC cell invasion. At lower concentrations (1-10 nmol/mL), octreotide was observed to stimulate invasion, with increases of 13% in FTC133, 6% in FTC236, and 7% in FTC238 cells relative to control groups oup.com. Conversely, at higher concentrations (100 nmol to 1 pmol/mL), octreotide demonstrated an inhibitory effect on invasion across all tested FTC cell lines. The inhibition percentages were reported as 17% for FTC133, 15% for FTC236, and 17% for FTC238 cells oup.com.
| Cell Line | Concentration Range | Effect on Invasion (%) | Citation |
| FTC133 | 1-10 nmol/mL | +13% | oup.com |
| FTC133 | 100 nmol - 1 pmol/mL | -17% | oup.com |
| FTC236 | 1-10 nmol/mL | +6% | oup.com |
| FTC236 | 100 nmol - 1 pmol/mL | -15% | oup.com |
| FTC238 | 1-10 nmol/mL | +7% | oup.com |
| FTC238 | 100 nmol - 1 pmol/mL | -17% | oup.com |
These findings collectively indicate that Sandostatin (octreotide) can modulate cancer cell migration and invasion in experimental models, with its effects potentially varying based on cell type and concentration.
Compound Names:
Sandostatin
Octreotide
Somatostatin
HepG2
SK-Hep-1
FTC133
FTC236
FTC238
PEBP1
TIMP-2
E-cadherin
MMP-2
Twist
Chemical Synthesis and Structure Activity Relationship Sar of Sandostatine and Analogs
Synthetic Methodologies for Sandostatine (Octreotide) Production
The chemical synthesis of octreotide (B344500) is a complex process due to its cyclic nature and the presence of multiple chiral centers and functional groups. Methodologies have evolved to optimize yield, purity, and scalability, primarily revolving around solid-phase, liquid-phase, and hybrid techniques. newdrugapprovals.orggoogle.com
Solid-phase peptide synthesis (SPPS) is a widely used method for producing octreotide and its analogs. nih.govxml-journal.net This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The standard approach for octreotide often employs the Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy. newdrugapprovals.orgnih.gov
The synthesis typically begins by anchoring the C-terminal amino alcohol, Fmoc-threoninol, to a suitable resin, such as 2-chlorotrityl chloride (2-CTC) resin. newdrugapprovals.org The peptide chain is then elongated step-by-step. In each cycle, the Fmoc group is removed from the N-terminal amino acid, and the next Fmoc-protected amino acid is coupled using activating agents. Side chains of reactive amino acids, such as Lysine (B10760008) (Boc), Tryptophan (Boc), Threonine (tBu), and Cysteine (Trt or Acm), are protected to prevent unwanted side reactions. newdrugapprovals.orgnih.gov
A critical step is the formation of the intramolecular disulfide bridge between the two cysteine residues (Cys² and Cys⁷), which creates the cyclic structure essential for biological activity. This cyclization can be performed while the peptide is still attached to the resin, often using an oxidizing agent like thallium trifluoroacetate (B77799) [Tl(Tfa)₃]. nih.govxml-journal.net Protecting the tryptophan residue's side chain with a Boc group has been shown to preserve its integrity during this oxidation step. nih.gov
Finally, the completed peptide is cleaved from the resin. A method known as aminolysis, using threoninol, can be employed to simultaneously cleave the peptide and introduce the C-terminal amino alcohol. nih.gov This avoids the need for reductive cleavage methods. nih.gov While efficient, SPPS can be expensive for large-scale production due to the need for large excesses of reagents. newdrugapprovals.org
Liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, offers an alternative that can be more cost-effective for large-scale production. google.com In this approach, peptide segments are synthesized and purified in solution before being joined together. A common method for octreotide is a fragment condensation strategy, such as the "4 + 2 + 2" approach, where different segments of the peptide are synthesized separately and then coupled. researchgate.netresearcher.life
To balance the benefits of both methods, a "hybrid" solid-phase and liquid-phase approach has been developed. newdrugapprovals.orggoogle.com In this methodology, two or more peptide fragments are synthesized using the time- and labor-efficient SPPS method. google.com These protected fragments are then cleaved from the resin and condensed in solution to form the full-length linear peptide. newdrugapprovals.orggoogle.com The final steps, including the formation of the disulfide bridge (cyclization) and deprotection of side chains, are then carried out in the liquid phase. google.com This hybrid strategy combines the speed of SPPS for fragment creation with the scalability and cost-effectiveness of LPPS for the condensation and final modification steps. newdrugapprovals.org
Regardless of the synthetic route, the crude octreotide product contains various impurities. Therefore, robust purification and characterization are essential to obtain a product of high purity. The primary method for purifying octreotide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). newdrugapprovals.orgnih.gov
Preparative RP-HPLC systems using columns like C18 are employed to separate the desired peptide from impurities. newdrugapprovals.orgnih.gov A gradient elution system, typically involving a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA) or acetic acid, is used to achieve high-resolution separation. newdrugapprovals.orgrsc.org Fractions are collected and analyzed, and those containing the pure product (often >98% purity) are pooled and lyophilized to yield the final octreotide acetate (B1210297) powder. nih.govrsc.org
The identity and purity of the synthesized octreotide are confirmed using several analytical techniques. Analytical RP-HPLC is used to determine the purity of the final product. researchgate.net Mass spectrometry, particularly Electrospray Ionization (ESI-MS), is used to confirm that the molecular weight of the synthesized peptide matches the calculated molecular mass of octreotide (1019.3 g/mol for the free peptide). fda.govnih.gov
| Method | Strategy | Key Features | Reported Yield | Purity | Reference(s) |
| Solid-Phase (SPPS) | Stepwise Fmoc synthesis on resin | On-resin cyclization with Tl(Tfa)₃; Cleavage by aminolysis. | 14% | >98% | nih.gov |
| Solid-Phase (SPPS) | Fmoc synthesis with novel linker | Uses p-carboxybenzaldehyde to anchor Fmoc-threoninol. | 74-78% | >95% | nih.gov |
| Liquid-Phase (LPPS) | 4 + 2 + 2 Fragment Condensation | Scalable method for production. | 56.4% | ~99% | researchgate.netresearcher.life |
| Hybrid SPPS/LPPS | Fragment synthesis on solid phase | Fragments are condensed in the liquid phase. | Not specified | Not specified | newdrugapprovals.orggoogle.com |
Structure-Activity Relationship (SAR) Studies of Octreotide and its Analogs
The high affinity and selectivity of octreotide for its target receptors are dictated by its specific three-dimensional structure. SAR studies have been crucial in elucidating the roles of individual amino acids, the cyclic backbone, and other structural modifications.
The biological activity of somatostatin (B550006) and its analogs is dependent on a specific four-amino-acid sequence that forms a β-turn structure. nih.gov In native somatostatin, this pharmacophore consists of the residues Phe⁷-Trp⁸-Lys⁹-Thr¹⁰. nih.gov Octreotide retains a homologous sequence—Phe³-D-Trp⁴-Lys⁵-Thr⁶—which is considered the essential pharmacophore for high-affinity binding to somatostatin receptors, particularly SSTR2. nih.govsnmjournals.org
Structural studies have shown that the side chains of D-Tryptophan and Lysine are critical for receptor interaction. nih.govnih.gov The Lysine residue, in particular, plays a major role in stimulating the receptor's function. nih.gov The aromatic rings of Phenylalanine at position 3 and the D-Tryptophan at position 4 are also crucial for binding. nih.gov Modifications to this core sequence generally lead to a significant loss of receptor affinity, highlighting its importance for the molecule's biological function. snmjournals.org
The enhanced stability and potent activity of octreotide compared to natural somatostatin are direct results of specific chemical modifications.
Cyclization: The cyclic structure formed by the disulfide bridge between Cys² and Cys⁷ is paramount. This covalent bond constrains the peptide backbone, forcing the essential Phe-Trp-Lys-Thr pharmacophore into the rigid β-turn conformation required for effective receptor binding. nih.govacs.org Replacing the disulfide bridge with other linkers, such as a monosulfide (lanthionine) bridge, can maintain the essential structural features and biological activity. acs.org Alternative cyclization strategies involving metal coordination, where the peptide sequence is cyclized via a metal ion like Rhenium (Re) or Technetium-99m (⁹⁹ᵐTc), have also been investigated. nih.govnih.gov However, these metal-cyclized analogs often show lower receptor binding affinity, possibly because the metal coordination sphere perturbs the ideal β-turn conformation of the pharmacophore. snmjournals.orgnih.gov
D-Amino Acid Substitutions: The substitution of natural L-amino acids with their D-enantiomers at key positions is a critical strategy for increasing metabolic stability. nih.govresearchgate.net In octreotide, two such substitutions are vital:
D-Phenylalanine (D-Phe) at the N-terminus: This modification protects the N-terminus from degradation by aminopeptidases. researchgate.net
D-Tryptophan (D-Trp) at position 4: Replacing the natural L-Trp with D-Trp within the core pharmacophore significantly increases resistance to enzymatic breakdown while maintaining the necessary conformation for receptor binding. researchgate.net
Furthermore, the reduction of the C-terminal carboxylic acid of Threonine to a threoninol (-CH₂OH) group provides additional stability against degradation by carboxypeptidases. researchgate.net Together, these modifications give octreotide its prolonged half-life and potent inhibitory effects compared to its natural counterpart. nih.gov
| Structural Element | Amino Acid(s) | Function | Reference(s) |
| Pharmacophore | Phe³, D-Trp⁴, Lys⁵, Thr⁶ | Forms the essential β-turn for high-affinity receptor binding. | nih.govsnmjournals.org |
| Cyclization | Cys², Cys⁷ | Creates a disulfide bridge that constrains the peptide into its bioactive conformation. | nih.govacs.org |
| N-terminal Stability | D-Phe¹ | Protects against degradation by aminopeptidases. | researchgate.netresearchgate.net |
| Core Stability | D-Trp⁴ | Enhances resistance to enzymatic degradation within the pharmacophore. | researchgate.net |
| C-terminal Stability | Thr-ol⁸ | C-terminal amino alcohol protects against degradation by carboxypeptidases. | researchgate.net |
Conformational Analysis (e.g., beta-turn) and its Correlation with Biological Activity
The biological activity of Sandostatin (also known as octreotide) and its analogs is intrinsically linked to their three-dimensional structure in solution. A critical conformational feature essential for high-affinity binding to somatostatin receptors (SSTRs) is the presence of a stable β-turn. researchgate.netamericanpharmaceuticalreview.com Extensive conformational analysis using proton NMR spectroscopy in DMSO, combined with computer simulations like distance geometry and molecular dynamics, has revealed that Sandostatin and its potent analogs predominantly adopt a β-sheet structure that contains a type II' β-turn. nih.gov This turn typically involves the tetrapeptide sequence -Phe-D-Trp-Lys-Thr-, with the D-Trp residue in the crucial i+1 position of the turn. americanpharmaceuticalreview.comnih.gov
The stability of this β-turn is paramount for biological function. Structural and functional analyses show that interactions between the β-turn residues of the analog and the transmembrane residues within the ligand-binding pocket of SSTR2 are crucial for receptor binding and subsequent functional stimulation. nih.gov The Lysine residue within the β-turn is considered essential, forming a strong electrostatic interaction with residue D122 of the SSTR2 receptor. nih.gov
Structure-activity relationship (SAR) studies have demonstrated a strong correlation between the maintenance of this specific conformation and receptor binding affinity. For instance, modifications to the stereochemistry of amino acid residues can drastically alter the backbone conformation and eliminate biological activity. Analogs synthesized with an (S)-configuration at the Cα of the residue in position 6 (like the natural Threonine in Sandostatin) maintain the type II' β-turn structure and bind potently to SSTR2, SSTR3, and SSTR5 receptors. nih.govnih.gov In contrast, analogs with an (R)-configuration at the same position adopt different backbone conformations, such as a β-turn around Lys and the position 6 residue or a γ-turn, and consequently exhibit no significant binding to somatostatin receptors. nih.gov This highlights that the precise spatial arrangement of the pharmacophore, dictated by the β-turn, is a key determinant of Sandostatin's biological activity. researchgate.netnih.gov
| Configuration at Position 6 | Resulting Conformation | Receptor Binding Activity (SSTR2, 3, 5) | Reference |
|---|---|---|---|
| (S)-configuration (e.g., Thr) | β-sheet with Type II' β-turn | Potent | nih.gov |
| (R)-configuration (e.g., D-Thr) | Altered backbone (β-turn or γ-turn) | Not significant | nih.gov |
Design and Synthesis of Novel Somatostatin Analogs based on this compound Scaffold
The Sandostatin molecule has served as a foundational scaffold for the rational design and synthesis of a multitude of novel somatostatin analogs. These efforts aim to improve therapeutic profiles by enhancing receptor subtype selectivity, creating multifunctional compounds, and modifying the peptide structure to improve stability and pharmacokinetic properties.
Development of SSTR Subtype-Selective Agonists and Antagonists
The five known somatostatin receptor subtypes (SSTR1-SSTR5) are expressed differently across various tissues and tumors, creating a demand for analogs that can selectively target one or more of these subtypes. nih.govmdpi.comnih.gov The development of SSTR subtype-selective ligands is a key area of research to devise more targeted therapies. nih.gov
Preclinical studies have shown that SSTR2 and SSTR5 are both involved in regulating growth hormone (GH) in somatotroph adenoma cells, while SSTR5 appears to exclusively regulate prolactin (PRL) secretion from prolactinoma cells. nih.gov This has driven the synthesis of novel analogs with selective binding affinities. For example, newly developed SSTR5-selective compounds were shown to suppress in vitro PRL secretion in prolactinoma cultures, a task for which SSTR2-preferential analogs like octreotide were ineffective. nih.gov Conversely, novel analogs with improved affinity for SSTR2 have demonstrated greater potency in suppressing GH compared to octreotide. nih.gov
Beyond peptide-based molecules, non-peptide SSTR subtype-selective agonists have been discovered through combinatorial chemistry. nih.govnih.gov One such example is CRN02481, an orally bioavailable, nonpeptide SSTR5-selective agonist. nih.gov In preclinical studies using mouse models and human islets, CRN02481 was shown to effectively inhibit insulin (B600854) secretion, demonstrating the potential of subtype-selective non-peptidic compounds. nih.gov Another multiligand analog, Somatoprim (DG3173), binds with high affinity to SSTR2, SSTR4, and SSTR5 and has been shown in rat models to be a highly selective inhibitor of GH secretion with minimal effect on insulin release. researchgate.net
The development of selective antagonists is also an active area of research, with potential applications in diagnostics and therapy. nih.govgoogle.com
| Compound Type | Example | SSTR Selectivity | Key Preclinical Finding | Reference |
|---|---|---|---|---|
| Peptide Agonist | Novel SSTR5-selective analogs | SSTR5 | Suppressed prolactin secretion in four of six human prolactinoma cultures. | nih.gov |
| Peptide Agonist | Somatoprim (DG3173) | SSTR2, SSTR4, SSTR5 | In rats, >10,000-fold more potent in inhibiting GH release than insulin release. | researchgate.net |
| Non-Peptide Agonist | CRN02481 | SSTR5 | Reduced glucose-stimulated insulin secretion from human islets. | nih.gov |
Creation of Multifunctional Somatostatin Analogs (e.g., chimeric compounds)
A novel strategy in drug design is the creation of multifunctional ligands that can act on multiple receptor systems simultaneously. In the context of somatostatin, chimeric molecules have been developed, most notably by combining a somatostatin analog with a dopamine (B1211576) agonist into a single chemical entity. oup.comnih.gove-enm.org This approach is based on the finding that somatostatin and dopamine receptors can form heterodimers at the cell membrane, and a chimeric ligand may interact more effectively with these receptor complexes than two separate drugs. nih.gove-enm.org
BIM23B065 is a chimeric molecule composed of a somatostatin analog and the dopamine agonist cabergoline. e-enm.org Preclinical in vitro studies on human pituitary adenoma cells and in vivo studies in acromegaly mouse models have been conducted. e-enm.org These studies have shown that such chimeric molecules can be more effective at inhibiting tumor cell growth and hormone secretion than either a somatostatin analog or a dopamine agonist administered alone or in combination. oup.come-enm.org For instance, BIM23B065 was found to be significantly more effective in vitro than a simple mixture of its parent compounds. e-enm.org This enhanced activity suggests that these bi-specific compounds have a broader and potentially more potent profile of activity. oup.comnih.gov
Peptide Backbone Modifications and Non-Peptidic Mimetics (Pre-clinical focus)
To overcome the inherent limitations of peptides, such as poor oral bioavailability, researchers have focused on two main strategies: modifying the peptide backbone and designing non-peptidic molecules that mimic the peptide's active conformation (peptidomimetics). americanpharmaceuticalreview.com
One preclinical approach to backbone modification involves replacing the disulfide bridge, which is crucial for cyclization and maintaining the active conformation in Sandostatin, with a metal-based linkage. Research has explored the synthesis of octreotide analogs where the peptide sequence is cyclized via coordination to a Rhenium (Re) ion instead of the disulfide bond. nih.gov The resulting three-dimensional structures of these metallopeptides can closely resemble the pharmacophore of the original disulfide-bridged analog, although achieving high receptor affinity has proven challenging. nih.gov
The development of non-peptidic mimetics is a more ambitious goal, aiming to create small, orally active molecules that replicate the biological activity of the parent peptide. americanpharmaceuticalreview.com This process often follows a hierarchical design strategy, starting with conformational data from the peptide to generate a 3D pharmacophore model. americanpharmaceuticalreview.com This model then guides the design of non-peptidic scaffolds that display the key functional groups in the correct spatial orientation. americanpharmaceuticalreview.com Numerous non-peptide agonists and antagonists have been discovered through such rational design and combinatorial screening, although their structural relationship to the original peptide is not always direct. americanpharmaceuticalreview.comnih.gov
Radiolabeling Strategies for Research Probes
Radiolabeled versions of Sandostatin and its analogs are indispensable tools for preclinical research, particularly for in vivo imaging of SSTR-positive tumors in animal models. These probes allow for the non-invasive visualization of receptor distribution and are crucial for the development of new diagnostic and therapeutic agents. mdpi.comnih.gov The strategy involves attaching a radioisotope to the peptide via a chelating agent, which firmly holds the metal ion. nih.gov
Incorporation of Radioisotopes (e.g., In-111, Tc-99m, Ga-68) for Receptor Imaging Studies in Animal Models
A variety of radioisotopes have been successfully incorporated into Sandostatin analogs for receptor imaging studies in animal models. The choice of isotope and labeling chemistry can significantly impact the resulting radiopharmaceutical's biodistribution and imaging characteristics. mdpi.comnih.gov
Indium-111 (In-111): One of the first widely used isotopes for this purpose was Indium-111. nih.govemory.edu Analogs are typically labeled with In-111 via the chelator diethylenetriaminepentaacetic acid (DTPA), which is conjugated to the N-terminus of the peptide. emory.edunih.gov Preclinical studies in rats bearing SSTR-positive pancreatic tumors using [¹¹¹In-DTPA-D-Phe1]octreotide demonstrated specific uptake in tumors and other SSTR-positive organs, allowing for clear visualization by gamma camera scintigraphy. nih.govsnmjournals.org Similarly, the analog [¹¹¹In-DTPA-D-Phe1]RC-160 was also evaluated in the same rat model and showed successful tumor imaging, though with higher background radioactivity compared to the octreotide-based agent. nih.gov
Technetium-99m (Tc-99m): As a readily available and cost-effective isotope with favorable imaging properties, Tc-99m is an attractive alternative to In-111. iaea.orgresearchgate.net Various bifunctional chelators have been developed for Tc-99m labeling, with hydrazinonicotinamide (HYNIC) being a prominent example. mdpi.comnih.gov The co-ligand used with HYNIC, such as ethylenediaminediacetic acid (EDDA) or tricine, can influence the agent's pharmacokinetics. nih.gov Preclinical evaluation of [⁹⁹mTc]EDDA/HYNIC-[Tyr3]-octreotide in tumor-bearing animal models showed high receptor binding affinity and significant tumor uptake (9.7% ID/g), which was superior to that of several labeled RC160 derivatives. nih.gov These studies underscore that both the peptide structure and the labeling method are crucial for achieving favorable biodistribution. nih.govnih.gov
Gallium-68 (Ga-68): The positron-emitter Gallium-68 is used for high-resolution Positron Emission Tomography (PET) imaging. iiarjournals.orgnih.gov Ga-68 is typically chelated using macrocyclic ligands like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). iiarjournals.org Preclinical PET studies in rats with SSTR-positive tumors using ⁶⁸Ga-labeled DOTA-analogs demonstrated very rapid accumulation in the tumor. nih.gov For example, a conjugate of desferrioxamine B coupled to octreotide, labeled with ⁶⁷Ga (for scintigraphy) and ⁶⁸Ga (for PET), was tested in rats with pancreatic islet cell tumors. nih.gov The study recorded significant tumor accumulation and favorable tumor-to-nontumor ratios, establishing the potential of Ga-68 labeled Sandostatin analogs for PET imaging of SSTR-positive tumors. nih.gov
| Radioisotope | Chelator/Linker | Analog | Animal Model | Key Finding | Reference |
|---|---|---|---|---|---|
| In-111 | DTPA | [DTPA-D-Phe1]octreotide | Rat with pancreatic tumor (CA20948) | Specific uptake in SSTR-positive tumors and organs, enabling clear visualization. | nih.gov |
| In-111 | DTPA | [DTPA-D-Phe1]RC-160 | Rat with pancreatic tumor (CA20948) | Successfully visualized tumors, but with higher blood background than the octreotide version. | nih.gov |
| Tc-99m | HYNIC/EDDA | [Tyr3]-octreotide (TOC) | Tumor xenografts | High tumor uptake (9.7% ID/g), correlating with internalization rate. | nih.gov |
| Ga-67/Ga-68 | DFO-succinyl | [DFO]-octreotide | Rat with pancreatic islet cell tumor | Rapid and high accumulation at the tumor site observed with PET. Tumor-to-muscle ratio of 7.4. | nih.gov |
Development of Fluorescent Analogs for in vitro Receptor Visualization
The visualization of somatostatin receptors (SSTRs) at the cellular level is crucial for understanding their distribution, trafficking, and the mechanisms of action of their ligands. To this end, fluorescently labeled analogs of Sandostatin (octreotide) and other somatostatin analogs have been developed as powerful tools for in vitro imaging. These probes allow for the direct visualization of receptor-ligand interactions, receptor internalization, and localization within cellular compartments using techniques like fluorescence microscopy and flow cytometry.
The design of these fluorescent analogs involves the covalent attachment of a fluorophore to the peptide backbone. A critical consideration in this process is the preservation of the analog's high binding affinity and selectivity for its target SSTR subtype, primarily SSTR2. The size, charge, and hydrophobicity of the fluorescent dye can significantly influence the pharmacological properties of the resulting conjugate. acs.orgnih.gov Therefore, the selection of the fluorophore and the site of its conjugation to the peptide are paramount.
Chemical Synthesis of Fluorescent Sandostatin Analogs
The synthesis of fluorescent somatostatin analogs typically involves solid-phase peptide synthesis (SPPS) to construct the linear peptide chain, followed by cyclization and conjugation with a fluorescent dye. nih.gov A common strategy is to incorporate an amino acid with a reactive side chain, such as lysine or a modified amino acid, which can serve as an attachment point for the fluorophore.
One widely used approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase synthesis. google.comnih.gov For instance, in the synthesis of Tyr³-octreotide analogs, the peptide is assembled on a resin support. google.com After the linear peptide is synthesized, cyclization is often achieved by forming a disulfide bridge between two cysteine residues. nih.govresearchgate.net
The conjugation of the fluorescent dye can be performed either while the peptide is still on the solid support or after it has been cleaved from the resin and purified. For example, rhodamine dyes can be conjugated to the N-terminus of the peptide or to a spacer molecule attached to the N-terminus. nih.gov The use of a spacer, such as the peptidase-labile pentapeptide sequence Ala-Leu-Ala-Leu-Ala, can help to minimize steric hindrance from the bulky fluorophore and preserve the peptide's binding affinity. nih.gov
In the development of dual-modality probes, which combine a fluorescent dye with a chelator for radiolabeling, a multistep synthetic approach is required. For example, the synthesis of Cy5-DTPA-Tyr³-octreotate involves conjugating the cyanine (B1664457) dye Cy5 and the chelator diethylenetriaminepentaacetic acid (DTPA) to the octreotate peptide. snmjournals.org Similarly, a multimodality chelator (MMC) has been developed to facilitate the conjugation of both a near-infrared (NIR) fluorophore, like IRDye 800CW or FNIR-Tag, and a radionuclide. acs.org The synthesis of these complex analogs often involves click chemistry for efficient and specific conjugation. acs.org
Structure-Activity Relationship (SAR) of Fluorescent Analogs
The conjugation of a fluorophore to a somatostatin analog can significantly alter its interaction with SSTRs. Structure-activity relationship (SAR) studies are therefore essential to understand how these modifications affect binding affinity and specificity.
A key finding from SAR studies is that the physicochemical properties of the fluorophore, particularly its charge, play a crucial role. For example, a study comparing two fluorescent analogs, MMC(IR800)-TOC and MMC(FNIR-Tag)-TOC, revealed that the charge-balanced FNIR-Tag resulted in lower nonspecific binding and a higher specific binding ratio compared to the highly anionic IRDye 800CW. acs.org The net charge of MMC(IR800)-TOC is -5, while that of MMC(FNIR-Tag)-TOC is -2, which contributes to the latter's improved in vivo performance and reduced off-target interactions. acs.org
The following tables summarize the properties of some developed fluorescent somatostatin analogs and their binding affinities.
Table 1: Examples of Fluorescent Sandostatin Analogs and Their Properties
| Fluorescent Analog | Peptide Base | Fluorophore | Key Features |
|---|---|---|---|
| FAM-TOC | Tyr³-Octreotide | 5,6-Carboxyfluorescein | Used for in vitro visualization of meningioma cells. nih.gov |
| Rhodamine Conjugates | Octreotate, Tyr³-octreotate, Tyr³-octreotide | Rhodamine 101, Sulforhodamine B, Rhodamine B isothiocyanate | Synthesized with and without spacers for intraoperative detection. nih.gov |
| Cy5-DTPA-Tyr³-octreotate | Tyr³-octreotate | Cyanine 5 (Cy5) | A dual-modality probe for both fluorescence and nuclear imaging. snmjournals.org |
| MMC(IR800)-TOC | Tyr³-octreotide | IRDye 800CW | A dual-modality probe with a highly anionic fluorophore. acs.org |
Table 2: In Vitro Binding Affinities of Selected Fluorescent Somatostatin Analogs
| Compound | Cell Line | Assay Type | IC₅₀ (nM) | Kᴅ (nM) | Reference |
|---|---|---|---|---|---|
| Rhodamine-Tyr³-octreotate conjugates | SSTR-expressing cells | Competition Assay | 0.7 - 89 | - | nih.gov |
| DTPA-Tyr³-octreotate | SSTR2-expressing cells | Radioligand Binding | - | 120.5 ± 18.1 | snmjournals.org |
| Cy5-DTPA-Tyr³-octreotate | SSTR2-expressing cells | Radioligand Binding | - | 387.7 ± 97.9 | snmjournals.org |
| MMC(IR800)-TOC | HCT116-SSTR2 | Flow Cytometry | - | - | acs.org |
These fluorescent analogs have proven invaluable for studying the cellular and molecular biology of somatostatin receptors, providing a visual and quantitative means to assess receptor expression and ligand interactions in vitro.
Pre Clinical Pharmacological Profiles and Distribution in Experimental Systems
Pre-clinical Absorption Characteristics
The absorption of octreotide (B344500) in pre-clinical models has been investigated using various in vitro cell models and in vivo animal studies. In vitro studies utilizing Caco-2 cell monolayers, which serve as an in vitro model of the intestinal epithelium, have demonstrated that octreotide's permeation across this barrier is limited. However, the co-administration with permeation enhancers, such as N-trimethyl chitosan (B1678972) chloride (TMC), has shown a significant increase in octreotide permeation, with enhancement ratios ranging from 34% to 121% depending on the polymer concentration. nih.gov
In vivo studies in rats have also explored octreotide absorption. Following intra-jejunal administration in rats, octreotide suspensions showed a dose-related increase in plasma levels, with the maximum concentration (Tmax) occurring in less than 30 minutes. tandfonline.com Studies using everted gut sacs in rats have indicated that octreotide absorption is time-dependent. mdpi.com Furthermore, in vivo studies in rats have shown that oral administration of octreotide, when formulated with specific permeation enhancers, can lead to increased bioavailability compared to controls. nih.gov For instance, a 5-fold increase in octreotide bioavailability was observed when co-administered with 1.0% (w/v) TMC. nih.gov
After subcutaneous administration in rats, octreotide is reported to be rapidly and completely absorbed. drugbank.combccancer.bc.cafda.govwikipedia.orgnovartis.com In rats, intravenous administration of octreotide resulted in a geometric mean half-life (t1/2β) of approximately 0.34 hours and an area under the curve (AUC0–∞) of 130.0 ± 37.4 ng·h/mL. nih.gov Oral administration in rats, however, showed extremely low bioavailability (<0.5%). nih.gov
Distribution Patterns in Animal Models and Organ-Specific Accumulation
The distribution of octreotide in animal models reveals specific tissue accumulation patterns. In rats, after intravenous administration, octreotide's volume of distribution at steady state (Vdss) has been reported to be around 0.4 L/kg. nih.govnih.gov Studies using radiolabeled octreotide in mice have shown high and specific uptake in tissues expressing somatostatin (B550006) receptors, such as the thymus and pituitary gland. nih.govnih.gov Specific uptake was also observed in the stomach, adrenal glands, and pancreas. nih.gov
In Lewis rats bearing tumors, biodistribution studies of radiolabeled octreotide analogues demonstrated very high and specific uptake in tumor tissues, which was often higher than in normal somatostatin receptor-expressing tissues. nih.govaacrjournals.org Notably, kidney uptake of some novel octreotide analogues was significantly lower compared to standard analogues. nih.govaacrjournals.org In dogs, studies with radiolabeled octreotide ([111In-D-Phe1]-octreotide) indicated uptake in the stomach and intestines, but not in the spleen, suggesting interspecies differences in distribution. iiarjournals.org
Plasma protein binding of octreotide is substantial, with approximately 65% of the dose bound to lipoproteins and albumin in plasma. drugbank.comfda.govwikipedia.orgnovartis.comfresenius-kabi.us In rats, in vitro protein binding was reported to be 59% in rat plasma. nih.gov
Metabolic Pathways and Metabolite Identification in Non-Human Biological Fluids
Octreotide is reported to be relatively stable in biological fluids such as blood, nasal cavity, and intestinal lumen, but it undergoes rapid degradation in aqueous solutions, with pH and temperature significantly influencing its instability. researchgate.net Pre-clinical studies suggest that octreotide is primarily metabolized in the liver. drugbank.combccancer.bc.ca However, detailed identification of specific metabolites in non-human biological fluids is not extensively detailed in the readily available literature for octreotide itself, beyond the general statement of hepatic metabolism. drugbank.combccancer.bc.ca
One study in rats indicated that while unchanged drug accounted for most of the radioactivity found in plasma, urine, and bile, only traces of unchanged drug were detected in feces. This suggested extensive degradation in the intestinal tract, yielding smaller peptides and free amino acids. nih.gov The metabolic stability of octreotide in tissues, particularly the liver, was also noted. nih.gov
Excretion Mechanisms in Experimental Animals
The excretion of octreotide in experimental animals primarily occurs via the kidneys and the liver into the feces. Following subcutaneous administration in rats, approximately 32% of the dose is excreted unchanged into the urine, and 30-40% is excreted via the liver into the feces. drugbank.comfda.gov In rats, about 11% of the unchanged parent drug was recovered in the urine, and 2% in the feces. drugbank.com
Studies with radiolabeled octreotide analogues, such as 111In-DTPA-D-Phe-1-octreotide, have shown predominant renal clearance, with fecal excretion accounting for only a few percent of the administered radioactivity. snmjournals.orgnih.gov This renal clearance pattern is considered advantageous for imaging as it minimizes interference in the upper abdominal region. snmjournals.orgnih.gov
In rabbits, studies comparing different long-acting formulations of octreotide showed varying pharmacokinetic profiles, with some formulations exhibiting a large initial burst release and low, variable concentrations during the erosion phase, unlike the controlled release observed with Sandostatin LAR. nih.govkinampark.com
Biodegradation and Stability of Sandostatin in Biological Matrices (Non-human)
Octreotide acetate (B1210297) injection is reported to be stable for 14 days at room temperature (20°C to 30°C) when protected from light. drugs.com It remains stable in sterile isotonic saline solutions or sterile 5% dextrose in water for 24 hours. drugs.com In polypropylene (B1209903) syringes, octreotide acetate demonstrated stability for up to 29 days when stored at 3°C and protected from light, and up to 22 days at 23°C with light exposure. inpharmd.com Storage at room temperature for more than one week is not recommended. inpharmd.com
The microspheres used in long-acting injectable formulations of Sandostatin LAR undergo biodegradation. pom.go.idfda.gov In rats and rabbits, biodegradation of these microspheres was complete by approximately 75 days after intramuscular injection. pom.go.id Studies have also investigated the stability of octreotide in aqueous solutions, indicating that the peptide is most stable at a pH of approximately 4.7, with specific acid and base catalysis observed at pH values below 3.0 and above 10.5, respectively. researchgate.net
Research into novel delivery systems, such as oral capsules, has also demonstrated promising stability and desired bioavailability in preclinical studies. mdpi.comresearchgate.net Structural characterization studies have provided insights into the molecular structure and stability of octreotide, with polycrystalline samples showing remarkable stability under controlled humidity and temperature variations. mdpi.comresearchgate.net
Role of Sandostatine in Experimental Disease Models and Biological Processes
Impact on Neuroendocrine Cell Function in in vitro and Animal Models
Sandostatine's potent inhibitory effects on the secretion of various hormones and peptides are well-documented in both cellular and animal models. These effects are crucial for understanding its therapeutic potential in conditions characterized by hormonal dysregulation.
Regulation of Hormone Secretion (e.g., growth hormone, insulin (B600854), glucagon (B607659), ACTH, TSH, gastrin, VIP) in controlled animal studies and cell cultures
In preclinical studies, this compound has demonstrated a significant capacity to inhibit the release of a wide array of hormones and peptides. In animal models and cell cultures, it has been shown to potently inhibit the secretion of growth hormone (GH), insulin, and glucagon compared to native somatostatin (B550006), with a greater selectivity for GH and glucagon suppression europa.eunovartis.comnovartis.comnih.goveur.nlpancreapedia.orgsochob.cl. Specifically, this compound administration has been observed to reduce serum GH levels in animal studies oup.com. Furthermore, it inhibits postprandial release of insulin, glucagon, gastrin, and other peptides of the gastroentero-pancreatic (GEP) endocrine system europa.eunovartis.comeur.nlpancreapedia.org. Studies also indicate its inhibitory effect on thyrotropin-releasing hormone (TRH)-stimulated release of thyroid-stimulating hormone (TSH) europa.eunovartis.comeur.nlpancreapedia.org. The peptide also impacts the secretion of adrenocorticotropic hormone (ACTH) pancreapedia.orgmdpi.com and serotonin (B10506) europa.eunovartis.comeur.nl.
| Hormone/Peptide | Observed Effect in Models | Relevant Sources |
| Growth Hormone (GH) | Potent inhibition | europa.eunovartis.comnovartis.comnih.goveur.nlpancreapedia.orgsochob.cloup.com |
| Insulin | Potent inhibition | europa.eunovartis.comnovartis.comnih.goveur.nlpancreapedia.orgsochob.clnih.gov |
| Glucagon | Potent inhibition | europa.eunovartis.comnovartis.comnih.goveur.nlpancreapedia.orgsochob.clnih.gov |
| ACTH | Inhibition | pancreapedia.orgmdpi.com |
| TSH | Inhibition | europa.eunovartis.comeur.nlpancreapedia.org |
| Gastrin | Inhibition | europa.eunovartis.comeur.nlpancreapedia.org |
| VIP | Inhibition | eur.nlpancreapedia.org |
| Serotonin | Inhibition | europa.eunovartis.comeur.nl |
Anti-proliferative and Pro-apoptotic Effects in Cancer Cell Lines and Xenograft Models (Non-human)
This compound exhibits significant anti-proliferative and pro-apoptotic activities, making it a subject of interest in cancer research. These effects have been observed across various cancer cell lines and in vivo xenograft models.
Inhibition of Cell Cycle Progression in Various Tumor Cell Lines
Research indicates that this compound, particularly through its interaction with SSTR2, can inhibit cancer cell proliferation by arresting the cell cycle. Studies have shown that somatostatin analogues (SSAs), including those that target SSTR2, inhibit proliferation via cell cycle arresting researchgate.netnih.gov. Specifically, activation of SSTR1 and SSTR2 has been linked to the induction of the retinoblastoma tumor suppressor protein (Rb), p21, and G1 cell cycle arrest nih.gov. This mechanism contributes to growth inhibition by halting the transition of cells from the G1 to the S phase of the cell cycle nih.gov.
Induction of Apoptosis via Intrinsic and Extrinsic Pathways in in vitro Models
This compound has been shown to promote apoptosis in cancer cells, often in conjunction with its antiproliferative effects novartis.comnih.govmdpi.com. While the precise pathways (intrinsic or extrinsic) are not always explicitly detailed for this compound itself in the provided literature, the general mechanisms of apoptosis involve the activation of caspases through either intracellular stress (intrinsic pathway) or extracellular death receptor signaling (extrinsic pathway) researchgate.netmdpi.comthermofisher.comnih.govresearchgate.net. Studies suggest that SSA/SSTR2 interaction can promote apoptosis novartis.comnih.gov, indicating a role in programmed cell death.
Effects on Tumor Growth and Metastasis in Immunodeficient Animal Models (e.g., Xenografts)
In preclinical cancer models, this compound and its analogues have demonstrated efficacy in inhibiting tumor growth. Studies using xenograft models have shown that SSAs can inhibit tumor growth nih.govnih.govmdpi.com. For instance, overexpression of somatostatin receptors (SSTRs) in cancer cells and subsequent treatment with SSAs have led to decreased cell proliferation in vitro and reduced tumor growth in vivo in nude mouse models nih.govnih.gov. While some studies indicate a limited effect on tumor growth in specific metastatic settings nih.gov, others report a significant reduction in tumor volume and inhibition of tumor progression in various preclinical models novartis.comnih.govnih.govmdpi.comnih.gov. The antiproliferative effects observed in vitro are often translated into reduced tumor growth in vivo, suggesting that this compound's ability to arrest the cell cycle and induce apoptosis contributes to its anti-tumorigenic effects in experimental settings.
Investigation in Models of Polycystic Kidney and Liver Disease (Pre-clinical)
Reduction of Cyst Growth and Hepatic Fibrosis in Rodent Models (e.g., PCK rats)
Polycystic kidney (PCK) rats serve as a well-established animal model for autosomal recessive polycystic kidney disease (ARPKD) and congenital hepatic fibrosis (CHF) nih.govplos.orglongdom.orgresearchgate.netmednexus.orgmdpi.com. These rats exhibit increased cholangiocyte proliferation and fluid secretion, contributing to cyst formation and hepatic disease progression. Research has demonstrated that this compound (octreotide) can effectively mitigate these pathological processes in PCK rats. Studies indicate that this compound treatment leads to a significant reduction in key indicators of liver disease progression in these models. Specifically, this compound has been shown to inhibit hepatic disease progression, resulting in notable decreases in liver weight, cyst volume, and hepatic fibrosis nih.govresearchgate.net. Furthermore, a reduction in mitotic indices, reflecting decreased cell proliferation, has also been observed nih.govresearchgate.net. These effects are partly attributed to this compound's ability to lower cyclic adenosine (B11128) monophosphate (cAMP) content in cholangiocytes and serum, a process known to regulate cholangiocyte proliferation and fluid secretion nih.govresearchgate.net.
| Parameter | Control (PCK Rats) | Octreotide-Treated (PCK Rats) | Reduction (%) |
| Liver Weight | Baseline | Reduced | 22-60% |
| Cyst Volume | Baseline | Reduced | 22-60% |
| Hepatic Fibrosis | Baseline | Reduced | 22-60% |
| Mitotic Indices | Baseline | Reduced | 22-60% |
Note: Specific baseline values are not provided in the source material, hence percentage reductions are indicated.
Effects on Oxidative Stress and DNA Damage in Experimental Carcinogenesis Models
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, plays a critical role in the initiation and progression of carcinogenesis nih.govmdpi.comresearchgate.net. Malondialdehyde (MDA), a marker of lipid peroxidation, and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, are frequently elevated in conditions associated with oxidative stress and cancer d-nb.infonih.govvfu.cz. Experimental studies have investigated this compound's capacity to counteract these damaging processes in the context of chemically induced liver cancer. Research suggests that this compound can protect the liver from carcinogenesis by modulating antioxidant enzyme activity and reducing markers of cellular damage nih.govresearchgate.netfoliamedica.bgfoliamedica.bgasosindex.com.tr.
Modulation of Antioxidant Enzyme Activity (e.g., SOD, GSH-Px, CAT) in Rat Liver
In experimental models of hepatocarcinogenesis, such as those induced by diethylnitrosamine (DEN) and 2-acetylaminofluorene (B57845) (2-AAF) in Wistar rats, this compound treatment has demonstrated a positive impact on the liver's antioxidant defense system nih.govresearchgate.netfoliamedica.bgfoliamedica.bgasosindex.com.tr. In animals exposed to carcinogens without this compound treatment, there was a significant reduction in the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT) nih.govresearchgate.netfoliamedica.bgfoliamedica.bgasosindex.com.tr. Conversely, this compound administration in these models led to an increase in the activity of these enzymes compared to the untreated carcinogen-exposed group nih.govresearchgate.netfoliamedica.bgfoliamedica.bgasosindex.com.tr. This suggests this compound helps restore or enhance the liver's capacity to neutralize harmful reactive oxygen species.
| Antioxidant Enzyme | Group 7 (DEN+2-AAF) [Mean ± SD] | Group 8 (DEN+2-AAF+Octreotide) [Mean ± SD] |
| SOD (U/mg protein) | 3.81 ± 0.91 | 4.21 ± 1.32 |
| CAT (U/mg protein) | 55.4 ± 20.2 | 99.75 ± 12.8 |
| GSH-Px (U/mg protein) | 1.25 ± 0.2 | 2.2 ± 1.00 |
Reduction of Lipid Peroxidation Products (e.g., MDA) and DNA Damage (e.g., 8-OHdG)
This compound has also shown efficacy in reducing markers of oxidative damage in experimental carcinogenesis models nih.govresearchgate.netfoliamedica.bgfoliamedica.bgasosindex.com.tr. In liver tissues from rats exposed to DEN and 2-AAF, malondialdehyde (MDA) levels, indicative of lipid peroxidation, were significantly elevated in the absence of this compound treatment nih.govresearchgate.netfoliamedica.bgfoliamedica.bgasosindex.com.tr. Treatment with this compound resulted in a significant reduction of these MDA levels nih.govresearchgate.netfoliamedica.bgfoliamedica.bgasosindex.com.tr. Similarly, levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, were found to be significantly increased in the carcinogen-exposed group and significantly reduced following this compound treatment nih.govresearchgate.netfoliamedica.bgfoliamedica.bgasosindex.com.tr. These findings underscore this compound's protective role against oxidative insults that contribute to cellular damage and potentially cancer development.
| Biomarker | Group 7 (DEN+2-AAF) [Mean ± SD] | Group 8 (DEN+2-AAF+Octreotide) [Mean ± SD] |
| MDA (nmol/mg protein) | 3.07 ± 0.85 | 2.16 ± 0.65 |
| 8-OHdG | Significantly Increased | Significantly Reduced |
Advanced Methodologies for Sandostatine Research
Receptor Binding Assays and Radioligand Studies
Understanding how Sandostatine interacts with its target receptors, the somatostatin (B550006) receptor (SSTR) family, is foundational. Receptor binding assays, particularly competition binding studies, are employed to quantify the affinity of this compound for different SSTR subtypes. In these assays, a known radiolabeled somatostatin analog is incubated with cells or tissue expressing specific SSTRs, and the ability of unlabeled this compound to displace this radioligand is measured. This displacement allows for the determination of this compound's binding affinity, often expressed as an IC50 value (the concentration of this compound required to inhibit the binding of the radioligand by 50%).
Research has established that this compound exhibits a distinct binding profile across the five SSTR subtypes. It binds with high affinity to SSTR2 and SSTR5, moderate affinity to SSTR3, and very low or no affinity to SSTR1 and SSTR4 nih.govradiologykey.comoup.comresearchgate.netkarger.commcgill.canih.gov. For instance, octreotide (B344500) has an IC50 of approximately 0.38 nmol for SSTR2, while its affinity for SSTR3 and SSTR5 is considerably lower, with IC50 values around 7.1 nmol and 6.3 nmol, respectively radiologykey.com. Studies using radiolabeled analogs like [111In-DTPA0]-octreotide ([111In]-pentetreotide) are also crucial for visualizing SSTR-expressing tumors in vivo mdpi.com.
Table 1: Somatostatin Receptor Binding Affinities of Octreotide
| SSTR Subtype | Binding Affinity (IC50, nM) | Reference |
| SSTR1 | > 1000 | mcgill.ca |
| SSTR2 | 0.38 | radiologykey.com |
| SSTR3 | 7.1 | radiologykey.com |
| SSTR4 | Not bound | radiologykey.com |
| SSTR5 | 6.3 | radiologykey.com |
| SSTR2 | ~2 | researchgate.net |
| SSTR5 | ~22 | researchgate.net |
Note: IC50 values can vary between studies due to differences in assay conditions and cell types.
Functional Assays for SSTR Signaling
Beyond binding, functional assays are essential to assess the downstream consequences of this compound-SSTR interaction. These assays investigate how this compound modulates cellular signaling pathways.
cAMP Assays: Somatostatin receptors are primarily coupled to inhibitory G proteins (Gαi/o), which inhibit adenylyl cyclase activity. This inhibition leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels mcgill.canih.gov. Studies using cAMP accumulation assays have demonstrated that this compound effectively reduces cAMP levels in a dose-dependent manner, confirming its role as an agonist that activates this inhibitory pathway mcgill.canih.gov. For example, octreotide has shown an EC50 of 0.6 nM for cAMP inhibition in rat pituitary tumor cells nih.gov.
Calcium Flux Assays: this compound can also influence intracellular calcium ([Ca2+]i) concentrations, which are critical for hormone secretion and other cellular processes. Research has shown that this compound can counteract glucose-stimulated elevations of [Ca2+]i in pancreatic beta-cells nih.gov. It can also inhibit voltage-gated calcium channels, thereby reducing intracellular calcium accumulation and hormone secretion, such as growth hormone (GH) nih.gov.
Reporter Gene Assays: While not explicitly detailed in the provided search results, reporter gene assays are a common method to study G protein-coupled receptor (GPCR) signaling. These assays link receptor activation to the expression of a reporter gene, providing a quantifiable measure of signaling pathway activation or inhibition.
Molecular Cloning and Mutagenesis of SSTRs for Functional Analysis
The advent of molecular biology techniques, including gene cloning and site-directed mutagenesis, has revolutionized the study of receptor-ligand interactions. Molecular cloning allows for the isolation and characterization of the genes encoding the five SSTR subtypes nih.gov. Subsequently, site-directed mutagenesis can be used to introduce specific amino acid alterations within the SSTR protein sequence. By studying how these mutations affect this compound's binding affinity or its ability to trigger downstream signaling events, researchers can identify critical amino acid residues involved in ligand recognition, receptor activation, and subtype selectivity nih.govmdpi.comresearchgate.net. Techniques such as cryo-electron microscopy have also provided high-resolution structural data of SSTR complexes with ligands like octreotide, offering atomic-level insights into these interactions nih.gov.
Cell Culture Models for Studying this compound Effects
Cell culture models are indispensable for investigating this compound's effects in a controlled environment. Various established cell lines and primary cell cultures are utilized, each chosen based on their SSTR expression profile and relevance to specific physiological or pathological conditions.
Established Cell Lines:
AR42J cells: A rat pancreatic tumor cell line frequently used for studying SSTR binding and signaling due to its high expression of SSTRs aacrjournals.orgresearchgate.netnih.govnih.gov.
AtT-20 cells: A murine corticotroph pituitary tumor cell line, widely used to investigate this compound's effects on hormone secretion (e.g., ACTH) and signaling pathways nih.govoup.comresearchgate.netmdpi.com.
Other cell lines like SGC-7901 gastric cancer cells, BON, QGP, and NT-3 cells have also been employed to study this compound's impact on proliferation and signaling pathways nih.govmdpi.com.
Primary Cell Cultures: Primary cultures derived from tumors (e.g., pituitary adenomas, neuroendocrine tumors) or normal tissues (e.g., pancreatic beta-cells, parathyroid cells) provide a more physiologically relevant model for studying this compound's actions in specific disease contexts karger.comnih.govmdpi.com.
in vivo Animal Models for Pharmacological and Physiological Investigations
To bridge the gap between in vitro findings and clinical relevance, in vivo animal models are crucial. These models allow for the evaluation of this compound's pharmacokinetics, pharmacodynamics, efficacy, and potential side effects in a whole organism.
Neuroendocrine Tumor Models: Animal models engineered to mimic neuroendocrine tumors, such as the CA20948 rat model, are used to study tumor uptake of radiolabeled this compound analogs and the effects of octreotide administration on SSTR regulation researchgate.net.
Xenograft Models: Human tumor cells are implanted into immunocompromised animals (e.g., nude mice) to create xenograft models. These models, such as those using paclitaxel-resistant ovarian cancer cells, are instrumental in assessing this compound's ability to inhibit tumor growth and potentially reverse drug resistance oncotarget.com.
Disease-Specific Models: Models mimicking specific diseases like acromegaly or carcinoid syndrome are employed to understand this compound's therapeutic effects in relevant pathological contexts nih.govnih.govoup.com.
Imaging Techniques for SSTR Expression and Ligand Distribution in Animal Models
Advanced imaging techniques play a vital role in visualizing SSTR expression and tracking the distribution of this compound or its radiolabeled analogs in vivo, particularly in animal models.
Positron Emission Tomography (PET): PET, often coupled with CT (PET/CT), utilizes radiotracers like 68Ga-DOTATATE or 68Ga-DOTATOC to visualize tumors expressing SSTRs mdpi.comresearchgate.netaacrjournals.orgresearchgate.netsnmjournals.org. In animal studies, PET imaging allows for the quantitative assessment of radiolabeled this compound analog uptake in tumors and normal tissues, providing insights into receptor density and ligand distribution researchgate.net.
Single-Photon Emission Computed Tomography (SPECT): SPECT imaging, using radiopharmaceuticals like [111In-DTPA0]-octreotide ([111In]-pentetreotide), has been a cornerstone for localizing SSTR-expressing tumors and their metastases radiologykey.commdpi.com. Earlier studies also employed [123I-Tyr3]-octreotide for SSTR visualization mdpi.com.
Computational Chemistry and Molecular Modeling for Ligand-Receptor Docking and SAR Prediction
Computational methods provide a powerful, atomistic view of this compound's interaction with SSTRs, aiding in the design of novel analogs and understanding structure-activity relationships (SAR).
Molecular Docking and Dynamics Simulations: These techniques predict how this compound binds to the three-dimensional structures of SSTRs, identifying key binding interactions and conformational changes. Studies have used molecular docking to analyze the binding poses of octreotide with SSTR2 and SSTR4, revealing insights into subtype selectivity nih.govresearchgate.net. Molecular dynamics simulations further explore the dynamic stability of these complexes over time researchgate.netnih.gov.
Structure-Activity Relationship (SAR) Studies: By combining computational modeling with experimental binding data, researchers can predict how modifications to this compound's structure might affect its affinity and efficacy. This includes analyzing the impact of different cyclization methods or chemical modifications on receptor binding, as seen in studies of Re-cyclized octreotide analogues researchgate.netnih.govnih.govsnmjournals.org. Techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR) and Density Functional Theory (DFT) contribute to understanding the molecular determinants of ligand-receptor interactions researchgate.net.
Compound List:
this compound (Octreotide)
Somatostatin (SST-14, SST-28)
Somatostatin Receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, SSTR5)
Octreotide acetate (B1210297)
BIM-23014
RC-160 (Vapreotide)
RC-121
AN-162
ITF2984
SOM230
CYN 154806
JF-07-069
[111In-DTPA0]-octreotide ([111In]-pentetreotide)
[123I-Tyr3]-octreotide
[68Ga]-DOTA-Tyr3-octreotate
[68Ga]Ga-DOTATATE
[90Y-DOTA(0), Tyr3]-octreotide (DOTATOC)
[177Lu]-DOTATATE
[99mTc]-EDDA/HYNIC-Tyr3-octreotide
SMS-dextran70
Re-cyclized octreotide analogues
Future Research Directions and Unexplored Avenues for Sandostatine and Somatostatin Analogs
Development of Next-Generation SSTR Agonists and Antagonists with Enhanced Properties
The development of new somatostatin (B550006) receptor (SSTR) ligands is a primary focus of research, aiming to create compounds with superior efficacy and targeting capabilities compared to first-generation analogs like Sandostatin. These efforts are concentrated on two main classes: next-generation agonists and SSTR antagonists.
Next-Generation Agonists: A key example is pasireotide (B1678482), a second-generation somatostatin analog. Unlike Sandostatin (octreotide) and lanreotide (B11836), which show a primary affinity for SSTR2, pasireotide is a multi-receptor targeted ligand with a high affinity for SSTR1, SSTR2, SSTR3, and especially SSTR5. nih.govresearchgate.netnih.govdntb.gov.uamdpi.com Preclinical data indicate that pasireotide has a 40-fold higher affinity for SSTR5 compared to octreotide (B344500), while having a slightly lower affinity for SSTR2. researchgate.net This broader receptor profile may offer greater efficacy in tumors where SSTR5 is highly expressed. nih.gov In a head-to-head comparison study, pasireotide LAR demonstrated superior efficacy over octreotide LAR in achieving biochemical control in patients with acromegaly. unina.it Specifically, 31.3% of patients on pasireotide achieved the primary endpoint compared to 19.2% on octreotide. unina.it
SSTR Antagonists: A paradigm shift in SSTR-targeting involves the development of antagonists. nih.govsnmjournals.orgnih.gov Contrary to agonists, which are internalized by the cell upon binding, antagonists bind to the receptor on the cell surface with minimal or no internalization. nih.govnih.govnih.gov This was initially thought to be a disadvantage for therapy. However, pre-clinical studies have shown that radiolabeled SSTR antagonists can demonstrate higher tumor uptake than agonists. nih.govsnmjournals.orgnih.gov This may be because antagonists can bind to a greater number of receptor sites (both activated and inactivated conformations) and exhibit slower dissociation rates. nih.gov In a pre-clinical study comparing the radiolabeled antagonist ¹⁷⁷Lu-DOTA-JR11 to the agonist ¹⁷⁷Lu-DOTA-octreotate, the antagonist showed five times higher uptake in SSTR2-positive cells. nih.gov This resulted in a tumor radiation dose that was 4.4 times higher for the antagonist. nih.gov These findings suggest that SSTR antagonists could be more effective for both imaging and peptide receptor radionuclide therapy (PRRT), especially in tumors with lower SSTR expression. nih.govnih.gov
Elucidation of Non-Genomic Actions of Sandostatine at the Cellular Level
The effects of Sandostatin are primarily mediated by rapid, non-genomic signaling cascades that occur at the cellular level immediately following receptor binding. When Sandostatin binds to its target SSTRs (mainly SSTR2 and SSTR5), it triggers a conformational change in the receptor, which in turn activates associated intracellular G-proteins. nih.govpatsnap.com This activation initiates several key signaling pathways.
One of the most well-characterized non-genomic actions is the inhibition of adenylyl cyclase . nih.govpatsnap.commdpi.com This enzyme is responsible for producing the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting adenylyl cyclase, Sandostatin causes a rapid decrease in intracellular cAMP levels. nih.govpatsnap.com Lower cAMP levels lead to downstream effects such as the inhibition of hormone secretion and a reduction in cell proliferation. nih.gov
Another important pathway involves the activation of phosphotyrosine phosphatases (PTPs) . nih.govpatsnap.com These enzymes counteract the activity of tyrosine kinases, which are often involved in cell growth signaling. By activating PTPs, Sandostatin can dephosphorylate key signaling proteins, leading to cell cycle arrest. mdpi.com
Sandostatin can also activate the phospholipase C (PLC) pathway . nih.gov Activated G-proteins stimulate PLC, which cleaves a membrane lipid into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC), both of which modulate a wide range of cellular processes. nih.gov Additionally, these initial events can influence the mitogen-activated protein kinase (MAPK) pathway, which plays a role in proliferation, differentiation, and apoptosis. nih.govmdpi.com
Exploration of this compound's Role in Emerging Disease Pathways in Pre-clinical Models
Beyond its established use, pre-clinical research is exploring the potential of Sandostatin (octreotide) in new therapeutic areas, particularly those involving inflammation and angiogenesis (the formation of new blood vessels).
Anti-Angiogenesis: Several pre-clinical studies suggest that octreotide has potent anti-angiogenic properties. In a study using a human hepatocellular carcinoma (HCC) xenograft model in nude mice, systemic administration of octreotide significantly suppressed tumor growth. nih.govnih.gov This effect was not due to direct action on the cancer cells, as they did not express SSTRs. Instead, the study found that octreotide inhibited the proliferation, invasion, and differentiation of human umbilical vein endothelial cells (HUVECs) and suppressed the formation of new blood vessels in the tumors. nih.govnih.gov The anti-angiogenic effect appears to be mediated through SSTR3, which was found to be expressed on the endothelial cells. nih.govnih.gov This suggests a potential therapeutic role for Sandostatin in targeting the blood supply of tumors, independent of SSTR expression on the tumor cells themselves. nih.govcancernetwork.com
Anti-Inflammation: The anti-inflammatory and pain-reducing (antinociceptive) properties of somatostatin analogs are also being investigated. In a mouse model of antigen-induced arthritis, both octreotide and pasireotide significantly reduced knee joint swelling and other histological signs of arthritis. nih.gov The study demonstrated that these anti-inflammatory effects were mediated through the SSTR2 receptor, as the benefits were completely lost in mice lacking this receptor. nih.gov In a separate rat model of acute inflammatory pain, octreotide demonstrated a partial pain-relieving effect, though it was less potent than morphine. nih.gov These pre-clinical findings point toward a potential, yet-to-be-explored role for Sandostatin and related compounds in managing inflammatory diseases.
Bioengineering Approaches for Novel Delivery Systems in Experimental Paradigms (Conceptual)
A significant area of experimental research focuses on developing novel delivery systems to improve the pharmacokinetic profile of Sandostatin (octreotide), aiming for sustained release and potentially new routes of administration. These bioengineering approaches are largely in the pre-clinical or conceptual stage.
Biodegradable Microspheres: One of the most studied approaches involves encapsulating octreotide within biodegradable polymeric microspheres, most commonly made from poly-lactic-co-glycolic acid (PLGA). snmjournals.org Pre-clinical studies in rats using octreotide-loaded PLGA microspheres demonstrated sustained release of the drug for at least six weeks following a single intramuscular injection. nih.gov The release profile is often bimodal, with an initial burst followed by a prolonged, steady release phase. nih.gov Research has focused on modifying the preparation method, such as using a double emulsion solvent evaporation technique, to achieve a high drug-loading capacity while minimizing the initial burst release. snmjournals.org
Hydrogel-Based Systems: Hydrogels are another promising platform for sustained drug delivery.
Self-Cleaving Hydrogels: One innovative concept involves covalently attaching octreotide to Tetra-PEG hydrogel microspheres via a self-cleaving linker. nih.gov In a pre-clinical rat model, this system allowed for subcutaneous injection using a small-bore needle and provided a very long-acting release, with a serum half-life exceeding two months for one conjugate formulation. nih.gov
Superporous Hydrogels (SPH): For conceptual oral delivery, systems based on SPH and SPH composites (SPHC) have been explored in pig models. mdpi.com These systems are designed to mechanically fix the dosage form at the site of absorption, increasing retention time. In a pre-clinical pig study, this approach remarkably increased the oral bioavailability of octreotide from 1.0% to as high as 16.1% when combined with an absorption enhancer. mdpi.com
Hydrogel Implants: The concept of a subcutaneous hydrogel implant has also been investigated. These implants are designed to provide stable, zero-order release of octreotide over several months, potentially overcoming adherence issues associated with frequent injections. thehealingnet.org
Comparative Studies with Other Receptor-Targeting Compounds in Pre-clinical Settings
To better understand the potential advantages of new compounds and define the specific role of existing ones, numerous pre-clinical studies have performed head-to-head comparisons of Sandostatin (octreotide) with other receptor-targeting agents.
Octreotide vs. Other Agonists:
vs. Lanreotide: Lanreotide is another first-generation somatostatin analog with a similar binding profile to octreotide. core.ac.uk Comparative studies have often found their efficacy to be similar. One retrospective analysis of patients after noncurative surgery for acromegaly found that octreotide LAR and lanreotide Autogel produced similar rates of biochemical control and tumor shrinkage. researchgate.net Another study comparing the two in patients with acromegaly after switching from lanreotide to octreotide found that octreotide LAR was more effective in reducing GH and IGF-I levels.
vs. Pasireotide: As a second-generation, multi-receptor analog, pasireotide has been compared extensively with octreotide. In a phase 3 trial on patients with inadequately controlled acromegaly, pasireotide was more effective at achieving biochemical control than continuing on octreotide or lanreotide. Pre-clinical studies in a mouse model of immune-mediated arthritis showed that both octreotide and pasireotide attenuated joint swelling, an effect mediated by SSTR2. nih.gov However, the pain-relieving effects of octreotide were abolished in mice lacking SSTR2, whereas those of pasireotide were retained, suggesting pasireotide may have additional analgesic mechanisms via other receptors like SSTR1. nih.gov
Agonists vs. Antagonists: The most striking pre-clinical comparisons are between SSTR agonists like radiolabeled octreotide derivatives and the newer SSTR antagonists. The prevailing finding is that antagonists often demonstrate superior tumor targeting.
In a direct therapeutic comparison in a mouse tumor model, the antagonist ¹⁷⁷Lu-DOTA-JR11 resulted in a 4.4-fold higher tumor radiation dose than the agonist ¹⁷⁷Lu-DOTA-octreotate. nih.gov
However, the superiority of antagonists is not universal across all models. A study in a human ZR-75-1 breast cancer xenograft model found that the agonist ⁶⁸Ga-DOTATOC had the highest tumor uptake compared to the agonist ⁶⁸Ga-DOTATATE and the antagonist ⁶⁸Ga-NODAGA-JR11. mdpi.com This highlights that the tumor microenvironment and specific SSTR subtype expression can influence which agent performs better. mdpi.com
Table of Mentioned Compounds
Q & A
Q. How can researchers address confounding variables in observational studies of this compound's real-world efficacy?
- Methodological Answer : Use propensity score matching to balance covariates (e.g., age, comorbidities). Perform sensitivity analyses (e.g., E-value estimation) to quantify unmeasured confounding. Apply causal inference frameworks (e.g., directed acyclic graphs) to model hypothesized relationships .
Ethical & Reproducibility Considerations
Q. What frameworks ensure ethical rigor in this compound trials involving human-derived samples?
- Methodological Answer : Adhere to Declaration of Helsinki principles: obtain informed consent for biobanking, anonymize data (e.g., GDPR-compliant pseudonymization), and disclose conflicts of interest. Use blinded analysis workflows and pre-register protocols (e.g., ClinicalTrials.gov ) to minimize bias .
Q. How should negative or inconclusive findings from this compound studies be reported to avoid publication bias?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
